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Compound of Interest

Compound Name: MR837

Cat. No.: B6590847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MR837, a small molecule inhibitor

targeting the PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).

NSD2 is a histone methyltransferase frequently implicated in oncogenesis, making it a

compelling target for therapeutic development. This document details the mechanism of action

of MR837, provides a compilation of its biochemical and cellular activities, and outlines key

experimental protocols for its use in epigenetic research.

Introduction to MR837 and its Target, NSD2
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1,

is a crucial epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone

H3 at lysine 36 (H3K36me1 and H3K36me2).[1] Aberrant NSD2 activity, through

overexpression, mutation, or translocation, is a known driver in various cancers, including

multiple myeloma and pediatric acute lymphoblastic leukemia.[1][2] The catalytic SET domain

of NSD2 has proven challenging to target with small molecule inhibitors.[2]

An alternative therapeutic strategy involves targeting the protein-protein interactions mediated

by other domains of NSD2. The PWWP (Pro-Trp-Trp-Pro) domain of NSD2 specifically

recognizes and binds to H3K36me2, an interaction that helps to anchor NSD2 to chromatin and

propagate its methyltransferase activity.[2][3] MR837 is a potent inhibitor of this interaction,

effectively displacing the NSD2-PWWP1 domain from its histone mark.[2][3] By disrupting this
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critical protein-protein interaction, MR837 provides a valuable tool to probe the function of

NSD2 and a potential starting point for the development of novel anticancer therapeutics.

Mechanism of Action of MR837
MR837 functions by competitively binding to the aromatic cage of the NSD2-PWWP1 domain,

a region that normally recognizes and binds the dimethylated lysine 36 of histone H3

(H3K36me2).[1] This inhibition of the NSD2-PWWP1-H3K36me2 interaction disrupts the stable

association of NSD2 with chromatin, thereby modulating gene expression programs controlled

by NSD2.
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Figure 1. Mechanism of MR837 Action

Quantitative Data Summary
The following table summarizes the reported quantitative data for MR837 and its optimized

derivative, UNC6934. These values are crucial for designing experiments and interpreting

results.
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Compound Target Assay Type Value
Cell Line (if
applicable)

Reference

MR837
NSD2-

PWWP1

Surface

Plasmon

Resonance

(SPR)

Kd = 7 ± 3

µM
N/A [4]

MR837 NSD2

Enzyme

Inhibition

Assay

IC50 = 24.67

µM
N/A [5]

MR837
NSD2-H3.3

Interaction

Cellular

Assay

IC50 = 17.3

µM
U2OS [5]

UNC6934
NSD2-

PWWP1

Surface

Plasmon

Resonance

(SPR)

Kd = 91 ± 8

nM
N/A [1]

UNC6934

NSD2-

PWWP1-

H3.3

Interaction

NanoBRET

PPI Assay

EC50 = 1.23

± 0.25 µM
U2OS [4]

Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the activity of

MR837 and similar inhibitors.

NanoBRET Protein-Protein Interaction (PPI) Assay
This assay is used to quantify the inhibition of the NSD2-PWWP1 interaction with histone H3 in

living cells.[4][6]

Materials:

U2OS cells
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Plasmids: NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3

Opti-MEM I Reduced Serum Medium

FuGENE HD Transfection Reagent

White, 96-well assay plates

HaloTag NanoBRET 618 Ligand

Nano-Glo Luciferase Assay Substrate

MR837 or other inhibitors

Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and

>610nm)

Protocol:

Cell Seeding: Seed U2OS cells in a 96-well white assay plate at a density of 2 x 104 cells

per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.

Transfection: Prepare a transfection mix in Opti-MEM containing the NanoLuc-NSD2-

PWWP1 and HaloTag-Histone H3.3 plasmids and FuGENE HD transfection reagent

according to the manufacturer's instructions. Add the transfection mix to the cells and

incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of MR837. Add the compound dilutions to the

transfected cells. Include a DMSO vehicle control.

HaloTag Labeling: Add the HaloTag NanoBRET 618 Ligand to all wells at a final

concentration of 100 nM. Incubate for at least 2 hours at 37°C.

Substrate Addition: Prepare the Nano-Glo Luciferase Assay Substrate according to the

manufacturer's protocol. Add the substrate to all wells.

Data Acquisition: Immediately read the plate on a luminometer, measuring both the donor

(NanoLuc, ~460 nm) and acceptor (HaloTag 618, >610 nm) emission.
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Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor

signal. Plot the NanoBRET ratio against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of MR837 with NSD2 in a cellular context.

[7][8][9] The principle is that ligand binding stabilizes the target protein against thermal

denaturation.

Materials:

K562 or other suitable cell line

MR837 or other inhibitors

Phosphate-buffered saline (PBS) with protease inhibitors

Lysis buffer (e.g., RIPA buffer)

PCR tubes or 384-well PCR plates

Thermal cycler

Centrifuge

SDS-PAGE and Western blot reagents

Primary antibody against NSD2

Secondary HRP-conjugated antibody

Protocol:

Cell Treatment: Treat cultured cells with various concentrations of MR837 or a DMSO vehicle

control for a specified time (e.g., 1-2 hours) at 37°C.

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of

temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to
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20°C.

Cell Lysis: Add lysis buffer to the heated cells and incubate on ice to ensure complete lysis.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

Western Blot Analysis: Collect the supernatant containing the soluble protein fraction.

Determine the protein concentration of each sample. Normalize the protein concentrations

and perform SDS-PAGE followed by Western blotting using an anti-NSD2 antibody.

Data Analysis: Quantify the band intensities for NSD2 at each temperature and inhibitor

concentration. Plot the fraction of soluble NSD2 as a function of temperature to generate

melting curves. A shift in the melting curve to a higher temperature in the presence of MR837
indicates target engagement.

Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the effect of MR837 on the localization of NSD2 on chromatin.[10]

[11]

Materials:

Cells treated with MR837 or DMSO

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

Cell lysis buffer

Sonication equipment

Anti-NSD2 antibody

Protein A/G magnetic beads

Wash buffers
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Elution buffer

RNase A and Proteinase K

DNA purification kit

qPCR reagents

Protocol:

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-

link proteins to DNA. Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of

200-1000 bp using sonication.

Immunoprecipitation: Incubate the sheared chromatin with an anti-NSD2 antibody overnight

at 4°C.

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-

DNA complexes.

Washes: Wash the beads extensively to remove non-specific binding.

Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse

the formaldehyde cross-links by heating at 65°C.

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA

using a standard DNA purification kit.

Analysis: Analyze the purified DNA by qPCR using primers specific for known NSD2 target

gene promoters to determine changes in NSD2 occupancy upon MR837 treatment.

Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating MR837.
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Typical Experimental Workflow for MR837

Hypothesis:
MR837 inhibits NSD2 activity in cancer cells
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(e.g., Multiple Myeloma cell line)
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Analyze Downstream Effects
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Figure 2. Experimental workflow for MR837
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Logical Flow of MR837's Effect

MR837 introduced to cells

MR837 binds to NSD2-PWWP1 domain
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Figure 3. Logical flow of MR837's effect

Conclusion
MR837 is a valuable chemical probe for studying the epigenetic functions of NSD2. Its ability to

specifically disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2

provides a powerful tool for dissecting the role of this interaction in gene regulation and

disease. The experimental protocols and data provided in this guide are intended to facilitate
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further research into NSD2 biology and the development of novel epigenetic therapies. As

research progresses, more potent and selective derivatives of MR837, such as UNC6934, are

emerging, highlighting the tractability of the NSD2-PWWP1 domain as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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